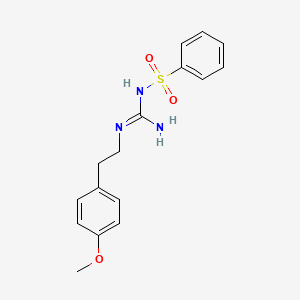

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a fascinating chemical compound widely used in scientific research. Its diverse applications include drug development, nanotechnology, and materials science. This compound is known for its unique chemical structure, which allows it to interact with various biological and chemical systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide typically involves the reaction of 4-methoxyphenethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of benzenesulfonamides, including N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide, exhibit promising anticancer properties. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. The IC50 values for these compounds range from 10.93 nM to 25.06 nM for carbonic anhydrase IX, highlighting their potential as anticancer agents .

1.2 Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes associated with disease processes. For example, it shows activity against alpha-glucosidase and matrix metalloproteinases, making it a candidate for further development in diabetes management and cancer therapy .

Biochemical Research

2.1 Biofilm Inhibition

The biofilm inhibitory action of this compound has been tested against Escherichia coli, with some derivatives demonstrating significant inhibitory effects. This suggests potential applications in combating bacterial infections and preventing biofilm-related complications in clinical settings .

2.2 Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. Results indicate that certain derivatives possess lower cytotoxicity, making them suitable candidates for therapeutic development with reduced side effects .

Chemical Applications

3.1 Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing other chemical entities. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired biological activities .

3.2 Nanotechnology

The compound's properties are being explored for applications in nanotechnology, particularly in the development of advanced materials that could be used in drug delivery systems or as components in nanodevices.

Table 1: Summary of Research Findings on this compound

Case Study: Anticancer Mechanism

A study focusing on the anticancer mechanism of this compound revealed that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's interaction with carbonic anhydrases was particularly noted as a mechanism leading to reduced tumor growth .

Mecanismo De Acción

The mechanism of action of N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide can be compared with other similar compounds, such as:

N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide: This compound has similar structural features but different biological activities.

4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide: Another structurally related compound with distinct properties and applications.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological and chemical systems, making it a valuable tool in scientific research.

Actividad Biológica

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonamide core with a carbamimidoyl substituent linked to a 4-methoxyphenethyl group, which may influence its biological properties.

Biological Activity Overview

Benzenesulfonamides are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has been evaluated in various studies, revealing significant findings related to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 6.72 mg/mL against E. coli and S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides has also been documented. In vivo studies demonstrated that certain derivatives could inhibit carrageenan-induced rat paw edema significantly, with reductions observed at various time points .

Anticancer Activity

Benzenesulfonamide derivatives have been investigated for their anticancer properties, particularly their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have shown that some compounds can inhibit CA isoforms with submicromolar potency .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Carbonic Anhydrases : The compound may act as an inhibitor of carbonic anhydrase isoforms, which play a crucial role in pH regulation and fluid balance in tissues.

- Interaction with Calcium Channels : Theoretical studies suggest that derivatives may interact with calcium channels, affecting vascular resistance and perfusion pressure .

- Antimicrobial Mechanisms : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the efficacy of benzenesulfonamides:

- Cardiovascular Effects : A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives decreased perfusion pressure and coronary resistance, indicating potential cardiovascular benefits .

- Antimicrobial Efficacy : In vitro testing showed that specific derivatives effectively inhibited the growth of resistant bacterial strains, showcasing their potential as antibiotic agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles, providing insights into its bioavailability and safety .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2-[2-(4-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-14-9-7-13(8-10-14)11-12-18-16(17)19-23(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGROQGISPCUOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.